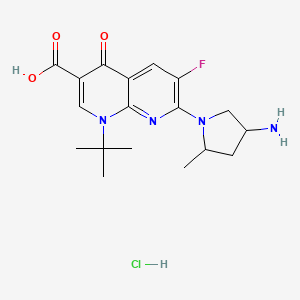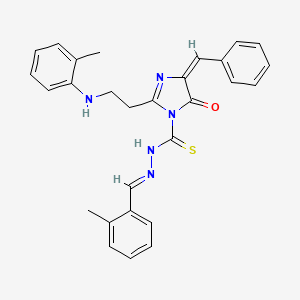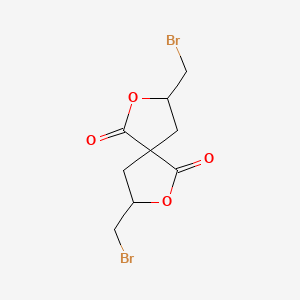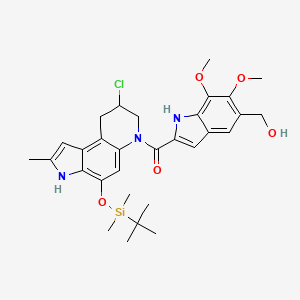
3H-Pyrrolo(3,2-f)quinoline, 6,7,8,9-tetrahydro-8-chloro-4-(((1,1-dimethylethyl)dimethylsilyl)oxy)-2-methyl-6-((5,6,7-trimethoxy-1H-indol-2-yl)carbonyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3H-Pyrrolo(3,2-f)quinoline, 6,7,8,9-tetrahydro-8-chloro-4-(((1,1-dimethylethyl)dimethylsilyl)oxy)-2-methyl-6-((5,6,7-trimethoxy-1H-indol-2-yl)carbonyl)-” is a synthetic organic compound with a complex structure. It is characterized by multiple functional groups, including a pyrroloquinoline core, a chloro substituent, a silyl ether, and an indole moiety. Compounds like this are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including:
Formation of the Pyrroloquinoline Core: This might involve cyclization reactions starting from simpler aromatic precursors.
Introduction of the Chloro Substituent: Chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the Indole Moiety: This could involve coupling reactions such as Suzuki or Stille coupling, using palladium catalysts.
Industrial Production Methods
Industrial production of such compounds would require optimization of each step to maximize yield and purity. This might involve:
Scaling up reactions: Using larger reactors and optimizing reaction conditions.
Purification: Techniques like crystallization, distillation, and chromatography to ensure the final product’s purity.
化学反応の分析
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, especially at the indole moiety, using reagents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction of the chloro substituent could be achieved using hydrogenation or metal hydrides.
Substitution: The chloro group could be substituted by nucleophiles in reactions like nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: m-CPBA, potassium permanganate.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various nucleophiles into the molecule.
科学的研究の応用
Chemistry
Synthetic Intermediates: Used in the synthesis of more complex molecules.
Catalysis: Potential use as ligands in catalytic reactions.
Biology
Pharmacology: Potential as a lead compound in drug discovery, especially for targeting specific enzymes or receptors.
Biological Probes: Used in studying biological pathways and mechanisms.
Medicine
Diagnostics: Used in imaging and diagnostic techniques.
Industry
Materials Science: Potential use in the development of new materials with unique properties.
Chemical Manufacturing: Used as intermediates in the production of other chemicals.
作用機序
The mechanism of action would depend on the specific biological target. For example:
Enzyme Inhibition: The compound might inhibit specific enzymes by binding to their active sites.
Receptor Modulation: It could act as an agonist or antagonist at specific receptors, modulating their activity.
類似化合物との比較
Similar Compounds
3H-Pyrrolo(3,2-f)quinoline Derivatives: Other derivatives with different substituents.
Indole Derivatives: Compounds with similar indole moieties.
Silyl Ethers: Compounds with similar silyl ether groups.
Uniqueness
Structural Complexity: The combination of multiple functional groups in a single molecule.
Potential Biological Activity: Unique interactions with biological targets due to its structure.
特性
CAS番号 |
140447-69-4 |
|---|---|
分子式 |
C30H38ClN3O5Si |
分子量 |
584.2 g/mol |
IUPAC名 |
[4-[tert-butyl(dimethyl)silyl]oxy-8-chloro-2-methyl-3,7,8,9-tetrahydropyrrolo[3,2-f]quinolin-6-yl]-[5-(hydroxymethyl)-6,7-dimethoxy-1H-indol-2-yl]methanone |
InChI |
InChI=1S/C30H38ClN3O5Si/c1-16-9-21-20-12-19(31)14-34(23(20)13-24(26(21)32-16)39-40(7,8)30(2,3)4)29(36)22-11-17-10-18(15-35)27(37-5)28(38-6)25(17)33-22/h9-11,13,19,32-33,35H,12,14-15H2,1-8H3 |
InChIキー |
GCSQEMQKLYWNES-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C3CC(CN(C3=CC(=C2N1)O[Si](C)(C)C(C)(C)C)C(=O)C4=CC5=CC(=C(C(=C5N4)OC)OC)CO)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


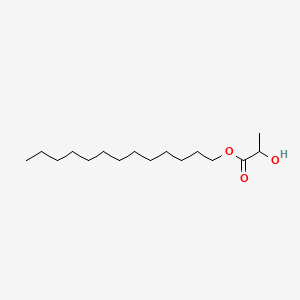
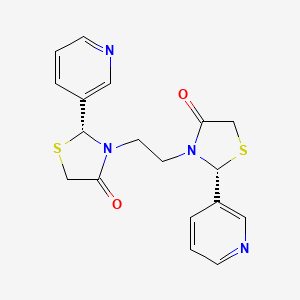

![[(2R,3S,5R)-5-[5-(2-chloroethyl)-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methyl 2-dimethoxyphosphorylacetate](/img/structure/B12734677.png)
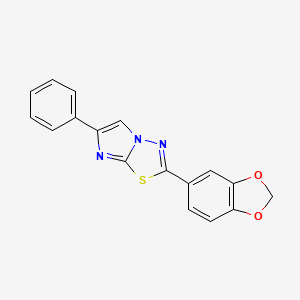

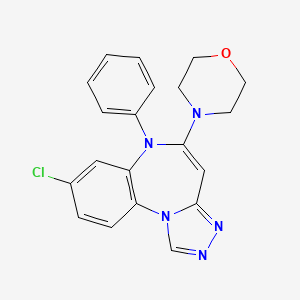
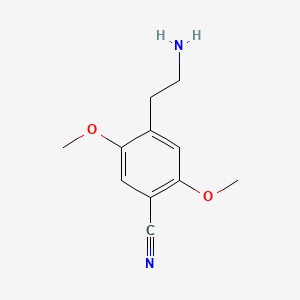
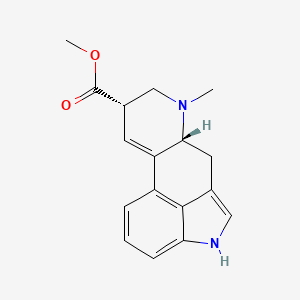
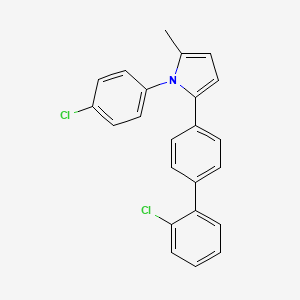
![[(3aR,8bS)-8b-methyl-2,3,3a,4-tetrahydro-1H-indeno[2,1-b]pyrrol-7-yl]-nonan-3-ylcarbamic acid;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B12734718.png)
